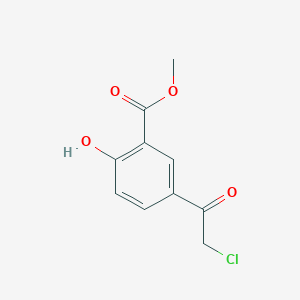

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate

説明

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a chloroacetyl group attached to the benzene ring, which also contains a hydroxyl group and a methoxycarbonyl group

特性

IUPAC Name |

methyl 5-(2-chloroacetyl)-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDXLMKEOXIOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate typically involves the esterification of 5-(2-chloroacetyl)-2-hydroxybenzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process.

化学反応の分析

Types of Reactions

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The chloroacetyl group can be reduced to form a hydroxymethyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

Oxidation Reactions: Ketones or aldehydes formed from the oxidation of the hydroxyl group.

Reduction Reactions: Hydroxymethyl derivatives formed from the reduction of the chloroacetyl group.

科学的研究の応用

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The hydroxyl and methoxycarbonyl groups may also play a role in the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

Methyl 5-(2-fluoroacetyl)-2-hydroxybenzoate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.

Methyl 5-(2-iodoacetyl)-2-hydroxybenzoate: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.

Uniqueness

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties to the compound. The chloroacetyl group is more reactive than other halogenated acetyl groups, making it useful in various chemical reactions and applications.

生物活性

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate, also known as a derivative of salicylic acid, features a chloroacetyl group that may enhance its biological activity. The presence of the hydroxyl group on the benzene ring is significant for its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of methyl 5-(2-chloroacetyl)-2-hydroxybenzoate and related compounds. Notably, compounds with chloro and methyl substituents have shown promising results in inhibiting bacterial and fungal growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate | E. coli, S. aureus | 32 µg/mL |

| Compound A (similar structure) | P. aeruginosa | 16 µg/mL |

| Compound B (similar structure) | C. albicans | 8 µg/mL |

The data indicates that methyl 5-(2-chloroacetyl)-2-hydroxybenzoate exhibits moderate antibacterial activity against common pathogens, with a MIC comparable to other synthesized derivatives .

Antioxidant Activity

The antioxidant potential of methyl 5-(2-chloroacetyl)-2-hydroxybenzoate has also been explored. The compound's ability to scavenge free radicals was assessed using various assays, including the DPPH radical scavenging assay.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate | 72% |

| Ascorbic Acid (control) | 95% |

| Compound C (similar structure) | 65% |

The results suggest that while methyl 5-(2-chloroacetyl)-2-hydroxybenzoate has significant antioxidant activity, it is less effective than ascorbic acid, a standard antioxidant .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzoate derivatives, including methyl 5-(2-chloroacetyl)-2-hydroxybenzoate, which showed enhanced antimicrobial activity due to the presence of halogen substituents .

- Antioxidant Evaluation : Research conducted by MDPI evaluated several derivatives for their antioxidant capabilities. Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate was included in a series of tests where it exhibited notable radical scavenging activity, supporting its potential use in formulations aimed at oxidative stress reduction .

- Enzyme Inhibition Studies : The compound's interaction with specific enzymes has also been studied. For instance, its potential as an inhibitor of carbonic anhydrase was explored, indicating possible applications in cancer treatment due to its selective binding properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves alkylation of methyl 5-acetyl-2-hydroxybenzoate followed by halogenation. For example, in a brominated analog synthesis (Methyl 5-(2-bromoacetyl)-2-propoxybenzoate), methyl 5-acetyl-2-propoxybenzoate was treated with AlCl₃ and bromine in dichloromethane at 273 K, followed by slow crystallization from a dichloromethane-methanol mixture . Key factors include:

- Temperature control : Halogenation at low temperatures (e.g., 273 K) minimizes side reactions.

- Solvent selection : Dichloromethane is preferred for its inertness and solubility properties.

- Crystallization : Slow evaporation ensures high-purity single crystals for structural validation.

Q. How is Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR and LC-MS : Used to confirm molecular structure and purity. For related compounds, LC-MS (e.g., Method B in ) provides accurate mass verification (e.g., m/z = 622.3 [M+NH₄]⁺ for brominated derivatives).

- HPLC : Essential for quantifying impurities, with >95% purity thresholds common in pharmaceutical intermediates .

- Elemental analysis : Validates stoichiometry, particularly for novel derivatives.

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions in Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate?

- Methodological Answer :

- SHELX suite : Programs like SHELXL refine small-molecule structures using X-ray diffraction data. For example, planar deviations (e.g., 0.086 Å) and dihedral angles (e.g., 41.65° between phenyl and ester groups) are calculated to assess molecular geometry .

- ORTEP-III : Graphical tools visualize thermal ellipsoids and weak interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

- Hydrogen bonding analysis : Graph set theory (as in ) classifies interaction patterns (e.g., chains or rings) to predict stability and polymorphism.

Q. What strategies address contradictions in synthetic yields or purity when scaling up Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate production?

- Methodological Answer :

- Reaction optimization : Screen catalysts (e.g., AlCl₃ vs. alternative Lewis acids) and solvents to improve halogenation efficiency .

- Purification : Flash chromatography (as in ) resolves byproducts, while recrystallization in mixed solvents enhances purity.

- Process analytics : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, reducing batch variability.

Q. How do substituents on the benzoate core influence biological activity, and what computational methods guide derivative design?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modifications at the 2-hydroxy and 5-acetyl positions (e.g., chloro vs. bromo groups) impact PDE5 inhibition or antiemetic activity, as seen in salicylic acid-derived sulfonamides .

- Docking studies : Molecular modeling (e.g., AutoDock) predicts binding affinities to targets like dopamine D2 or serotonin 5-HT3 receptors .

- Metabolite profiling : LC-MS/MS tracks in vitro stability and metabolic pathways for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。